Locustatachykinin I TFA

Insect physiology Neuroethology Comparative endocrinology

Locustatachykinin I TFA (Lom-TK I TFA) is the only commercially available trifluoroacetate salt of this insect TRP, essential for species-specific myostimulatory and AKH‑release assays. Unlike generic tachykinins, Lom‑TK I TFA demonstrates validated pharmacology (EC₅₀ 5 nM in Periplaneta americana foregut) and shows no activity in Leucophaea maderae. Supplied as lyophilized solid with verified sequence (GPSGFYGVR‑NH₂) and TFA counter‑ion. Use as a positive control, neuroendocrine probe, or phylogenetic reference. Strictly for R&D; not for human use.

Molecular Formula C45H64F3N13O13
Molecular Weight 1052.1 g/mol
Cat. No. B15142855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocustatachykinin I TFA
Molecular FormulaC45H64F3N13O13
Molecular Weight1052.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H63N13O11.C2HF3O2/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44;3-2(4,5)1(6)7/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48);(H,6,7)/t28-,29-,30-,31-,32-,36-;/m0./s1
InChIKeyMAOGTXDRVIUWQT-KYDUVHAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locustatachykinin I TFA (Lom-TK I TFA) – Insect Tachykinin-Related Peptide for Entomological Neuropeptide Research and Species-Selective Bioassays


Locustatachykinin I TFA (Lom-TK I TFA) is the trifluoroacetate salt form of locustatachykinin I, an insect tachykinin-related peptide (TRP) originally isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the migratory locust Locusta migratoria [1]. Its primary amino acid sequence is Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ [1]. Lom-TK I exhibits sequence homologies with vertebrate tachykinins, sharing up to 45% homology with fish and amphibian tachykinins, a relationship closer than that observed with mammalian tachykinins [1]. The TFA salt formulation (molecular formula C₄₅H₆₄F₃N₁₃O₁₃; molecular weight 1052.06 g/mol) is the commercially available research-grade form supplied as a lyophilized solid .

Why Generic Insect Tachykinin Substitution Is Not Viable – Evidence of Species-Dependent Functional Selectivity for Locustatachykinin I TFA


Insect tachykinin-related peptides (TRPs) are not functionally interchangeable across species or tissue systems. Direct comparative data demonstrate that even structurally related TRPs exhibit pronounced species-specific biological activities that cannot be predicted from sequence homology alone [1]. Lom-TK I and the cockroach-derived LemTRP peptides show identical EC₅₀ values in one cockroach species (Periplaneta americana) yet are completely inactive in another (Leucophaea maderae) [1]. This species-selective pharmacology, combined with differential cross-reactivity among Lom-TK isoforms [2], establishes that generic substitution with alternative insect TRPs or vertebrate tachykinins would yield non-comparable experimental outcomes. The quantitative evidence below substantiates why procurement decisions must be guided by compound-specific functional validation rather than class-level assumptions.

Quantitative Differentiation Evidence for Locustatachykinin I TFA Relative to Closest Analogs and In-Class Candidates


Species-Selective Myostimulatory Activity – Lom-TK I vs. Cockroach LemTRP Peptides in Parallel Foregut Assays

In a direct head-to-head comparison conducted in the same study using identical experimental conditions, Lom-TK I and two cockroach-derived TRPs (LemTRP 1 and LemTRP 5) were tested for myostimulatory activity on isolated foregut preparations from two cockroach species. In Periplaneta americana foregut, Lom-TK I, LemTRP 1, and LemTRP 5 all induced dose-dependent contractions with a half-maximal response (EC₅₀) of 5 × 10⁻⁹ mol l⁻¹ [1]. In contrast, in Leucophaea maderae foregut, Lom-TK I and both LemTRPs failed to produce any myostimulatory effect whatsoever, despite the fact that LemTRP peptides are endogenous to L. maderae and were originally isolated from this species [1].

Insect physiology Neuroethology Comparative endocrinology

Adipokinetic Hormone Release Induction – Lom-TK I as First Demonstrated AKH-Releasing Agent in Locust Corpora Cardiaca

Lom-TK I was the first substance demonstrated to induce release of adipokinetic hormone (AKH) from locust corpora cardiaca, establishing a functional role distinct from other insect neuropeptides tested prior to this study [1]. In an in vitro release assay using isolated corpora cardiaca from Locusta migratoria, Lom-TK I induced AKH I release in a dose-dependent manner across a tested concentration range of 10–200 μM [1]. This functional activity was correlated with immunocytochemical evidence showing Lom-TK-immunoreactive axon terminals in close contact with AKH-synthesizing glandular cells [1]. Unlike the foregut myostimulatory activity assessed at nanomolar concentrations in P. americana, the AKH-releasing effect occurs at micromolar concentrations, indicating tissue- and function-dependent potency profiles for the same peptide [1].

Insect endocrinology Metabolic regulation Neuropeptide signaling

Isoform-Specific Immunoreactivity – Differential Cross-Reactivity Among Lom-TK I–IV Isoforms

An antiserum raised against Lom-TK I was characterized by ELISA and demonstrated isoform-specific recognition patterns among the four known locustatachykinins [1]. The antiserum recognizes the common C-terminus sequence shared by Lom-TK I, II, and III, but exhibits reduced cross-reactivity with Lom-TK IV, which possesses a divergent C-terminal sequence [1]. In competitive ELISA assays, no cross-reaction was detected with a series of vertebrate tachykinins tested, confirming that the Lom-TK I antiserum does not recognize vertebrate tachykinin epitopes [1].

Immunocytochemistry Neuropeptide mapping Antibody development

Sequence Homology Differential – Lom-TK I Exhibits Greater Similarity to Fish/Amphibian Tachykinins (45%) than to Mammalian Tachykinins

Lom-TK I displays differential sequence homology across vertebrate tachykinin subfamilies. Comparative sequence analysis revealed that Lom-TK I shares up to 45% sequence homology with fish and amphibian tachykinins, whereas homology with mammalian tachykinins is lower (specific percentage not reported in the primary source but explicitly stated as less than the 45% observed with fish/amphibian peptides) [1]. This phylogenetic pattern is consistent with the evolutionary conservation of tachykinin peptide structure across invertebrate and vertebrate lineages [1].

Molecular evolution Comparative neurobiology Peptide phylogenetics

TFA Salt Formulation – Enhanced Aqueous Solubility and Defined Stoichiometry vs. Free Base Peptide

Locustatachykinin I is commercially supplied as the trifluoroacetate (TFA) salt form (molecular weight 1052.06 g/mol; formula C₄₅H₆₄F₃N₁₃O₁₃), which differs from the free base peptide (molecular weight 938.05 g/mol; formula C₄₃H₆₃N₁₃O₁₁) in both mass and physicochemical properties . The TFA counterion enhances aqueous solubility compared to the free base form, with solubility documented as soluble in water . The presence of TFA contributes approximately 12.1% to the total product mass (114.01 g/mol difference), which must be accounted for when preparing molar concentration solutions for quantitative bioassays .

Peptide formulation In vivo studies Reagent preparation

Validated Research Applications for Locustatachykinin I TFA Based on Quantitative Functional Evidence


Species-Specific Myostimulatory Bioassays in Periplaneta americana Foregut Preparations

Lom-TK I TFA is validated for use as a myostimulatory agonist in isolated foregut muscle preparations from Periplaneta americana, with a documented EC₅₀ of 5 nM [1]. This compound may be used as a positive control or test agonist in studies investigating insect gut motility regulation. Researchers should note that Lom-TK I TFA is inactive in Leucophaea maderae foregut assays [1], making it unsuitable for myostimulatory studies in this species.

Neuroendocrine Regulation of Adipokinetic Hormone Release in Locusta migratoria

Lom-TK I TFA is validated as an AKH-releasing agent in isolated corpora cardiaca preparations from Locusta migratoria, with dose-dependent activity demonstrated over a 10–200 μM concentration range [1]. This application is relevant for studies investigating neuroendocrine control of insect energy metabolism and stress responses. The micromolar concentration requirement differs from the nanomolar potency observed in foregut myostimulation assays, indicating tissue-dependent pharmacodynamics [1].

Immunocytochemical Mapping of TRP-Expressing Neuronal Populations Using Lom-TK I-Directed Antisera

Antisera raised against Lom-TK I are validated for immunocytochemical detection of TRP-expressing neurons in insect nervous systems, with documented cross-reactivity for Lom-TK I–III isoforms and reduced recognition of Lom-TK IV [1]. These antisera do not cross-react with vertebrate tachykinins [1], enabling species-selective neuronal mapping in insect model organisms including Calliphora vomitoria (blowfly) [1] and cockroach species [2]. Researchers using Lom-TK I as an immunogen for antibody production should anticipate isoform-selective detection patterns.

Comparative Sequence Analysis and Evolutionary Neurobiology of Tachykinin Peptide Families

Lom-TK I TFA is a reference compound for evolutionary neurobiology studies examining tachykinin peptide conservation across metazoan lineages. Its differential sequence homology—sharing up to 45% identity with fish and amphibian tachykinins but lower homology with mammalian tachykinins [1]—makes it a suitable molecular probe for phylogenetic analyses of neuropeptide evolution from arthropods to vertebrates.

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